2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1105192-75-3
VCID: VC2632406
InChI: InChI=1S/C11H10N2O5S2/c1-18-7-2-4-8(5-3-7)20(16,17)13-11-12-9(6-19-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O
Molecular Formula: C11H10N2O5S2
Molecular Weight: 314.3 g/mol

2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid

CAS No.: 1105192-75-3

Cat. No.: VC2632406

Molecular Formula: C11H10N2O5S2

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid - 1105192-75-3

Specification

CAS No. 1105192-75-3
Molecular Formula C11H10N2O5S2
Molecular Weight 314.3 g/mol
IUPAC Name 2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C11H10N2O5S2/c1-18-7-2-4-8(5-3-7)20(16,17)13-11-12-9(6-19-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Standard InChI Key HTXHAVGYCMQQOF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid features a 1,3-thiazole core with two key functional groups: a sulfonamide linkage connecting the thiazole ring to a 4-methoxyphenyl group at position 2, and a carboxylic acid moiety at position 4. The structural composition includes:

  • A five-membered thiazole heterocyclic ring containing sulfur and nitrogen atoms

  • A sulfonamide (-SO₂NH-) connecting group between the thiazole and 4-methoxyphenyl moieties

  • A para-methoxy group on the phenyl ring

  • A carboxylic acid functional group at the C4 position of the thiazole

This compound bears structural similarity to 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid (CAS: 165682-75-7), with the primary difference being the presence of a sulfonyl group in the connecting linkage .

Physicochemical Properties

Based on structural analysis and comparison with related thiazole derivatives, the following physicochemical properties can be estimated:

Table 1: Estimated Physicochemical Properties of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₁H₁₀N₂O₅S₂Structural analysis
Molecular Weight~314 g/molCalculated from molecular formula
Physical StateLikely crystalline solidBased on similar thiazole derivatives
SolubilityLikely soluble in polar organic solvents; limited water solubilityBased on functional groups
AciditypKa likely in range of 3-4 for carboxylic acid groupBased on similar carboxylic acids
Hydrogen Bond Donors2 (NH and COOH)Structural analysis
Hydrogen Bond Acceptors6 (S in thiazole, N in thiazole, 2 x O in SO₂, O in methoxy, 2 x O in COOH)Structural analysis

Spectroscopic Characterization

NMR Spectroscopy

The expected ¹H-NMR spectral features would include:

  • A singlet at approximately δ 3.8 ppm corresponding to the methoxy (-OCH₃) protons

  • A singlet around δ 7.0-7.2 ppm for the C5-H of the thiazole ring

  • Two doublets in the aromatic region (δ 7.0-8.0 ppm) representing the para-substituted phenyl ring protons

  • A broad singlet for the sulfonamide NH proton around δ 9.0-10.0 ppm

  • A broad singlet for the carboxylic acid proton around δ 12.0-13.0 ppm

For comparison, the related compound 2-amino-4-(4-methoxyphenyl)-1,3-thiazole shows ¹H-NMR peaks at δ 6.82 ppm (-NH₂), 3.77 ppm (-OCH₃), 7.13 ppm (thiazole -CH), and 7.74 and 6.94 ppm (phenyl protons) .

Infrared Spectroscopy

Expected characteristic IR absorption bands would include:

  • 3300-3400 cm⁻¹ (N-H stretching)

  • 3000-2800 cm⁻¹ (aromatic and aliphatic C-H stretching)

  • 1700-1725 cm⁻¹ (C=O stretching of carboxylic acid)

  • 1350-1300 cm⁻¹ and 1150-1140 cm⁻¹ (asymmetric and symmetric SO₂ stretching)

  • 1250-1200 cm⁻¹ (C-O stretching of methoxy group)

  • 700-600 cm⁻¹ (C-S stretching of thiazole ring)

StepReactionReagentsConditionsExpected Yield
1Synthesis of 2-amino-1,3-thiazole-4-carboxylic acidThiourea, ethyl bromopyruvateReflux in appropriate solvent60-75%
2Sulfonylation of amino group4-Methoxyphenylsulfonyl chloride, base (e.g., pyridine or triethylamine)Room temperature, 12-24h50-70%

This approach resembles the synthesis of other thiazole derivatives described in the literature, where 2-aminothiazole derivatives are key intermediates that can be functionalized at the amino position .

Alternative Approach via Hantzsch Thiazole Synthesis

A modified Hantzsch thiazole synthesis could potentially be employed, involving:

  • Reaction of an α-haloketone with a suitable N-substituted thiourea derivative

  • Subsequent oxidation of the resulting thiazole to introduce the carboxylic acid functionality

This approach would be similar to methods described for other thiazole derivatives, where phenacyl bromide derivatives react with thiourea to form 2-amino-4-arylthiazoles .

Key Synthetic Challenges

The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid presents several challenges:

  • Regioselectivity in the thiazole ring formation

  • Potential incompatibility between the sulfonamide and carboxylic acid functionalities

  • Purification challenges due to the presence of multiple polar groups

Structural FeaturePotential Biological ActivitySupporting Evidence from Related Compounds
Thiazole coreAnticancer, antimicrobial, anti-inflammatoryImidazo[2,1-b]thiazoles with polyphenol groups show inhibition of transcription factor NFkB and antioxidant activity
Sulfonamide groupEnzyme inhibition, antimicrobialSulfonamides are known for antimicrobial properties and enzyme inhibitory activities
Carboxylic acid moietyIncreased water solubility, potential for salt formation, metal chelationEnhances pharmaceutical properties in many bioactive compounds
4-Methoxyphenyl groupPotential for enhanced lipophilicity and membrane permeabilityPresent in many bioactive compounds including 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Structure-Activity Relationships in Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents. For instance:

  • Substituted imidazo[2,1-b]thiazoles with polyphenol groups have demonstrated inhibition of NFkB with IC₅₀ values of 0.36 ± 0.42 mM and 0.53 ± 0.4 mM, displaying potential anticancer properties .

  • Certain thiazole derivatives such as SRT1460, SRT1720, and SRT2183 (2,5-disubstituted imidazothiazole derivatives) function as Sirtuin 1 activating compounds, suggesting potential applications in treating age-related diseases .

  • The presence of specific substituents on the thiazole system, such as methyl groups or halogens, significantly affects selectivity toward biological targets, as observed in compounds targeting RSK2 kinase .

Structure-Based Drug Design Considerations

Pharmacophore Analysis

The compound 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid contains several pharmacophoric features that may contribute to its potential biological activity:

  • The thiazole ring serves as a rigid scaffold that can interact with biological targets through hydrogen bonding and hydrophobic interactions.

  • The sulfonamide group can act as both hydrogen bond donor and acceptor, potentially forming key interactions with protein residues.

  • The carboxylic acid moiety provides acidic properties and can form salt bridges with basic amino acid residues in target proteins.

  • The methoxy group on the phenyl ring can engage in additional hydrogen bonding interactions and may influence the compound's pharmacokinetic properties.

Modification SitePotential ChangeExpected Effect
Thiazole C5 positionIntroduction of substituents (e.g., methyl, halogen)Altered electronic properties and potentially enhanced target selectivity
Carboxylic acid groupConversion to esters, amides, or bioisosteresImproved cell permeability and metabolic stability
Methoxy group positionRepositioning to ortho or meta positionAltered spatial arrangement and potential changes in binding affinity
Phenyl ringIntroduction of additional substituentsEnhanced potency and selectivity through additional binding interactions
Sulfonamide NHAlkylation or replacement with other linking groupsModified hydrogen bonding capabilities and conformational preferences

Analytical Methods for Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for the analysis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid, preferably using:

  • Reverse-phase columns (C18)

  • Mobile phases consisting of acetonitrile/water mixtures with acid modifiers

  • UV detection at wavelengths corresponding to thiazole and aromatic absorbance (typically 240-280 nm)

Mass Spectrometric Analysis

The compound would likely exhibit characteristic fragmentation patterns in mass spectrometry, including:

  • Molecular ion peak at m/z 314

  • Fragment ions corresponding to the loss of the carboxylic acid group (m/z 269)

  • Fragments resulting from cleavage of the sulfonamide bond

Comparative Analysis with Related Compounds

Table 5: Structural Comparison with Related Thiazole Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acidC₁₁H₁₀N₂O₅S₂~314 g/molTarget compound-
2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acidC₁₁H₁₀N₂O₃S250.28 g/molDirect amino linkage instead of sulfonamide
2-(4-chlorophenyl)-1,3-thiazole-4,5-dioneC₉H₄ClNO₂S225.65 g/molContains dione functionality; different aryl substituent
2-amino-4-(4-methoxyphenyl)-1,3-thiazoleC₁₀H₁₀N₂OS-Amino group at position 2; phenyl at position 4
5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acidC₁₁H₈FNO₂S237.03 g/molDifferent substitution pattern; fluorophenyl at position 5

Future Research Directions

Synthesis Optimization

Future research should focus on developing efficient synthetic routes for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid, potentially exploring:

  • Microwave-assisted synthesis for reduced reaction times

  • Green chemistry approaches using environmentally friendly solvents

  • One-pot methodologies to minimize purification steps

Biological Evaluation

Comprehensive biological screening of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid would be valuable in multiple therapeutic areas:

  • Anticancer activity screening, particularly against kinase targets

  • Antimicrobial evaluation against bacterial and fungal pathogens

  • Anti-inflammatory potential through inhibition of relevant pathways

  • Enzyme inhibition studies, focusing on proteases and hydrolases

Structure-Activity Relationship Studies

Development of a focused library of analogues would enable detailed structure-activity relationship studies, potentially leading to compounds with enhanced potency and selectivity for specific biological targets.

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